Currently, there is limited scientific research available on the specific applications of 4,4-Diethoxybutylamine. This is evident in the lack of published studies exploring its potential uses in various scientific fields.
Information on 4,4-Diethoxybutylamine primarily focuses on its chemical properties and safety profile. Sources such as PubChem catalogue its structure, formula, and potential hazards like skin and eye irritation.
4,4-Diethoxybutylamine is an organic compound with the molecular formula CHNO and a molecular weight of approximately 161.24 g/mol. It appears as a colorless to light yellow liquid and is classified as a combustible substance that can cause severe skin burns and eye damage upon contact . This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of nitrogen-containing heterocycles and macrocyclic compounds .
There is no current research available on a specific mechanism of action for DEB in biological systems.
DEB is classified as a hazardous substance with potential for skin and eye irritation, and respiratory sensitization [].
The synthesis of 4,4-diethoxybutylamine can be achieved through several methods:
4,4-Diethoxybutylamine is utilized primarily in organic synthesis as an intermediate for producing various nitrogen-containing compounds. Its derivatives are significant in pharmaceutical chemistry, particularly in synthesizing drugs targeting serotonin receptors for migraine treatment. Additionally, it serves as a building block for synthesizing other complex organic molecules .
Several compounds share structural similarities with 4,4-diethoxybutylamine. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Aminobutyraldehyde diethyl acetal | CHNO | Directly related as a hydrolysis product |
4-Dimethylaminobutyraldehyde diethyl acetal | CHN O | Contains a dimethylamino group enhancing reactivity |
5-Methyltryptamine | CHN | A tryptamine derivative with distinct biological activity |
N,N-Dimethyl-1-butanamine | CHN | Simple amine structure differing in functionality |
Uniqueness: What sets 4,4-diethoxybutylamine apart from these similar compounds is its specific acetal structure that allows for unique reactivity patterns in organic synthesis. Its role as an intermediate in creating complex nitrogen-containing heterocycles is particularly notable compared to simpler amines or other acetal derivatives.
Corrosive;Irritant